N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide
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Overview
Description
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a complex organic compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the Friedländer approach can be employed using substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of eco-friendly and atom-economical approaches is emphasized in recent research .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Sodium borohydride is often used for the reduction of aldehydes to alcohols.
Substitution: Substitution reactions can be facilitated by using appropriate nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-acetylamino-7-methyl-1,8-naphthyridine yields 2-amino-1,8-naphthyridine-7-carboxaldehyde .
Scientific Research Applications
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s 1,8-naphthyridine core allows it to bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and thereby preventing bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
Enoxacin: A 1,8-naphthyridine derivative with antibacterial properties.
Nalidixic Acid: Another 1,8-naphthyridine derivative used as an antibacterial agent.
Trovafloxacin: A fluoroquinolone with a 1,8-naphthyridine core, known for its broad-spectrum antibacterial activity.
Uniqueness
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential antibacterial activity make it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H16N4O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H16N4O2/c26-19-11-10-15-16(12-13-22-20(15)25-19)23-17-8-4-5-9-18(17)24-21(27)14-6-2-1-3-7-14/h1-13H,(H,24,27)(H2,22,23,25,26) |
InChI Key |
XILBDNKHKZGJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC3=C4C=CC(=O)NC4=NC=C3 |
Origin of Product |
United States |
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